molecular formula C13H16ClNO B5884221 2-chloro-N-cyclopentyl-4-methylbenzamide

2-chloro-N-cyclopentyl-4-methylbenzamide

Cat. No.: B5884221
M. Wt: 237.72 g/mol
InChI Key: MWJVTRTYGROWRI-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopentyl-4-methylbenzamide (C₁₃H₁₆ClNO) is a benzamide derivative characterized by a chloro substituent at the 2-position, a methyl group at the 4-position of the benzene ring, and a cyclopentylamine moiety attached via an amide bond. Its synthesis typically involves the coupling of 2-chloro-4-methylbenzoic acid derivatives with cyclopentylamine under standard amidation conditions .

The compound’s structural features, such as the electron-withdrawing chlorine atom and the sterically demanding cyclopentyl group, influence its physicochemical properties, including solubility, crystallinity, and intermolecular interactions. Single-crystal X-ray studies of related benzamides (e.g., N-(2-chlorophenyl)-4-methylbenzamide) reveal planar amide linkages and non-covalent interactions (e.g., C–H⋯O and N–H⋯O hydrogen bonds) that stabilize crystal packing .

Properties

IUPAC Name

2-chloro-N-cyclopentyl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-9-6-7-11(12(14)8-9)13(16)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJVTRTYGROWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopentyl-4-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-methylbenzoic acid and cyclopentylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 2-chloro-4-methylbenzoic acid is activated using a coupling reagent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the corresponding acyl chloride.

    Amidation: The acyl chloride is then reacted with cyclopentylamine under basic conditions (e.g., in the presence of a base like triethylamine) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopentyl-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of cyclopentyl-4-methylbenzylamine.

    Oxidation: Formation of 2-chloro-4-methylbenzoic acid.

Scientific Research Applications

2-chloro-N-cyclopentyl-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentyl-4-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Key Observations:

  • Amine Moieties : Cyclopentylamine confers steric hindrance, reducing rotational freedom compared to aromatic amines (e.g., 4-methylphenyl in ), which may affect binding affinity in biological targets.
  • Crystallinity : Compounds with sulfonyl groups (e.g., 4-(methylsulfonyl)benzamide derivatives) exhibit higher melting points due to stronger dipole-dipole interactions .

Physicochemical and Spectroscopic Properties

  • Solubility : The cyclopentyl group in the target compound reduces aqueous solubility compared to analogs with polar substituents (e.g., 2-hydroxy or 2-methoxy groups) .
  • Fluorescence: N-(4-Chlorophenyl)-2-hydroxybenzamide exhibits strong fluorescence at 410 nm (λₑₓ = 340 nm), a property absent in the non-hydroxylated target compound .
  • Hydrogen Bonding : Crystallographic data for N-(2-chlorophenyl)-4-methylbenzamide shows intermolecular N–H⋯O bonds (2.02 Å) stabilizing the lattice, whereas methanesulfonyl-containing analogs rely on C–H⋯O interactions .

Pharmacological and Industrial Relevance

  • Kinase Inhibition : Sulfonyl-containing analogs (e.g., 4-(methylsulfonyl) derivatives) are explored as kinase inhibitors due to their electron-deficient aromatic cores .
  • Fluorescent Probes : Hydroxy-substituted benzamides serve as pH-sensitive fluorophores in biochemical assays .

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